molecular formula C27H22N4O3 B4333015 3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4333015
M. Wt: 450.5 g/mol
InChI Key: YFJZSOYNYPSQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyano group, a methoxybenzoyl group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the [3 + 2] cycloaddition of quinolinium ylides to fumaronitrile. This reaction is typically carried out under mild conditions, and the cycloimmonium ylides react in situ as 1,3-dipoles with fumaronitrile to selectively form the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxybenzoyl groups, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, which disrupts the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The specific pathways involved in this mechanism are still under investigation, but the compound’s ability to target tubulin makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar compounds to 3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE include other cyano-substituted pyrroloquinoline derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example, 2-cyano-1-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide is another derivative that has shown potential anticancer activity . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological effects.

Properties

IUPAC Name

3-cyano-1-(3-methoxybenzoyl)-2-pyridin-3-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-34-20-9-4-7-18(14-20)25(32)24-23(19-8-5-13-30-15-19)27(16-28,26(29)33)22-12-11-17-6-2-3-10-21(17)31(22)24/h2-15,22-24H,1H3,(H2,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJZSOYNYPSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C(=O)N)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
3-CYANO-1-(3-METHOXYBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

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